molecular formula C16H24O6 B5597620 methyl 3-[1-(3-methoxy-3-oxopropyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanoate

methyl 3-[1-(3-methoxy-3-oxopropyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanoate

Cat. No.: B5597620
M. Wt: 312.36 g/mol
InChI Key: RTTOKQHMSFODBL-UHFFFAOYSA-N
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Description

Methyl 3-[1-(3-methoxy-3-oxopropyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanoate is a complex organic compound with a molecular formula of C14H19NO4. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with methoxy and oxopropyl groups. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-(3-methoxy-3-oxopropyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-methoxy-3-oxopropyl with a suitable cyclohexyl derivative under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the mixture for several hours to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(3-methoxy-3-oxopropyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[1-(3-methoxy-3-oxopropyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-[1-(3-methoxy-3-oxopropyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate
  • Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate

Uniqueness

Methyl 3-[1-(3-methoxy-3-oxopropyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanoate is unique due to its specific structural features, such as the presence of a cyclohexyl ring with methoxy and oxopropyl substitutions. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 3-[1-(3-methoxy-3-oxopropyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-15(2)9-11(17)16(12(18)10-15,7-5-13(19)21-3)8-6-14(20)22-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTOKQHMSFODBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)(CCC(=O)OC)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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